Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its diverse applications in various fields. It is known for its unique structure and reactivity, making it a valuable compound in synthetic chemistry and other scientific disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of automated reactors and continuous flow systems is common in industrial settings to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form piperidine derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions include various piperidine derivatives, sulfonic acids, and other substituted compounds. These products have significant applications in pharmaceuticals and other chemical industries .
Scientific Research Applications
Tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Utilized in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The compound’s chlorosulfonyl group is highly reactive, allowing it to participate in a wide range of chemical reactions. This reactivity is harnessed in the synthesis of complex molecules, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate include:
- Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
- Tert-butyl 3-(chlorosulfonyl)methylpyrrolidine-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and the stability of its tert-butyl ester group. This stability makes it a preferred intermediate in various synthetic pathways, providing a balance between reactivity and stability that is advantageous in complex chemical syntheses .
Properties
IUPAC Name |
tert-butyl 3-chlorosulfonylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGWMWXDMXELMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147996 | |
Record name | 1-Piperidinecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-44-5 | |
Record name | 1-Piperidinecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-(chlorosulfonyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401147996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(chlorosulfonyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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